REACTION_CXSMILES
|
C([O:9][C:10]1[C:15](=[O:16])[N:14]([CH3:17])[C:13]([C:18]([NH:21][C:22]([O:24][CH2:25][C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)=[O:23])([CH3:20])[CH3:19])=[N:12][C:11]=1[C:32]([O:34]C)=O)(=O)C1C=CC=CC=1.[F:36][C:37]1[CH:44]=[CH:43][C:40]([CH2:41][NH2:42])=[CH:39][CH:38]=1>>[F:36][C:37]1[CH:44]=[CH:43][C:40]([CH2:41][NH:42][C:32]([C:11]2[N:12]=[C:13]([C:18]([NH:21][C:22](=[O:23])[O:24][CH2:25][C:26]3[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=3)([CH3:20])[CH3:19])[N:14]([CH3:17])[C:15](=[O:16])[C:10]=2[OH:9])=[O:34])=[CH:39][CH:38]=1
|
Name
|
methyl 5-(benzoyloxy)-2-(1-{[(benzyloxy)carbonyl]amino}-1-methylethyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OC1=C(N=C(N(C1=O)C)C(C)(C)NC(=O)OCC1=CC=CC=C1)C(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(CN)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
mixture was refluxed over night
|
Type
|
CUSTOM
|
Details
|
After evaporation of methanol, residue
|
Type
|
WASH
|
Details
|
washed with 1N HCl and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(CNC(=O)C=2N=C(N(C(C2O)=O)C)C(C)(C)NC(OCC2=CC=CC=C2)=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |